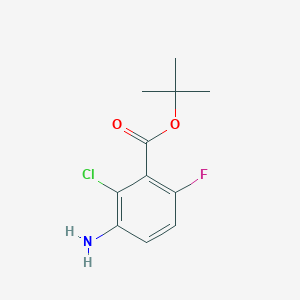![molecular formula C15H7Cl2F3N2O2S B2443127 [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate CAS No. 1223377-55-6](/img/structure/B2443127.png)
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H7Cl2F3N2O2S and its molecular weight is 407.19. The purity is usually 95%.
BenchChem offers high-quality [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity of Pyridine Derivatives
Research on pyridine derivatives, including those structurally related to the compound , demonstrates significant antimicrobial activity. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against bacterial and fungal strains, indicating the potential of such structures for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis Techniques for Renal Disease Agents
Another study outlines a practical synthesis method for a chronic renal disease agent, showcasing the utility of pyridine derivatives in medicinal chemistry. The method involves regioselective chlorination and condensation steps, highlighting the compound's relevance in synthesizing therapeutically valuable agents (Ikemoto et al., 2000).
Coordination Polymers for Sensing and Photocatalysis
Research involving pyridinephenyl bifunctional ligands to construct coordination polymers with Zn(II)/Co(II) demonstrates applications in luminescence sensing and photocatalysis. These polymers exhibit exceptional performance in sensing various ions and antibiotics in aqueous solutions and in the degradation of methylene blue, suggesting potential for environmental and analytical applications (Xue et al., 2021).
Novel Synthesis of Benzothiazol-2-ones
A method for synthesizing 1,3-benzothiazol-2(3H)-one derivatives via acylation and alkylation reactions offers insights into creating diverse molecules for various scientific investigations. These compounds' antimicrobial screenings suggest their potential utility in developing new antimicrobial agents (Velikorodov et al., 2011).
Discovery of Apoptosis Inducers
The identification of oxadiazole derivatives as novel apoptosis inducers through high-throughput screening illustrates the application of pyridine and benzothiazole derivatives in cancer research. This discovery process, which involves the synthesis of targeted molecules and their evaluation in biological assays, underscores the critical role of these compounds in advancing cancer therapeutics (Zhang et al., 2005).
properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O2S/c16-9-3-7(5-21-13(9)17)14(23)24-6-12-22-10-4-8(15(18,19)20)1-2-11(10)25-12/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCARBRLSSEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)COC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2443047.png)


![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)




![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)


![N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2443066.png)